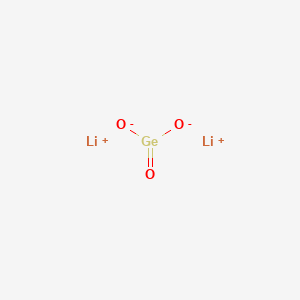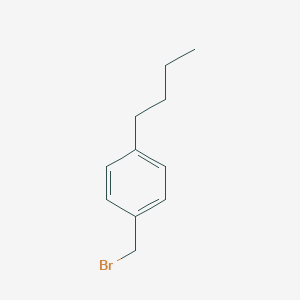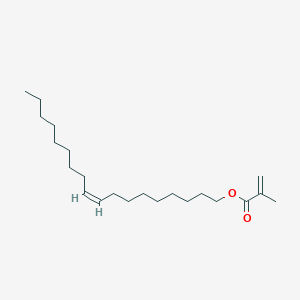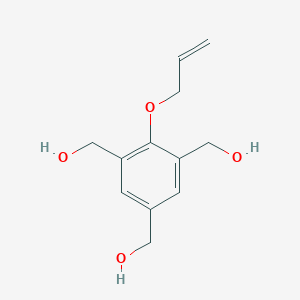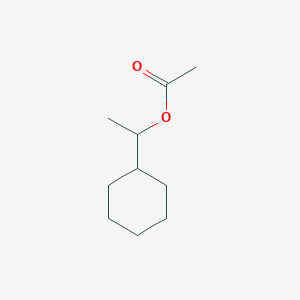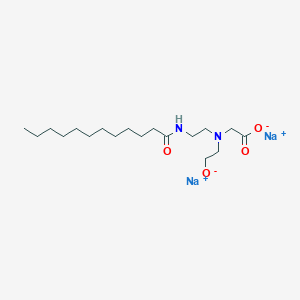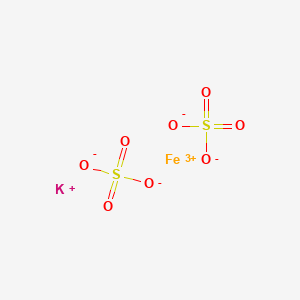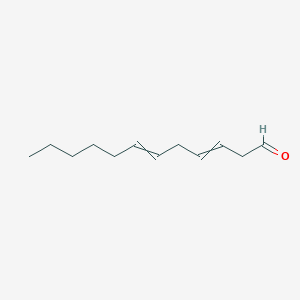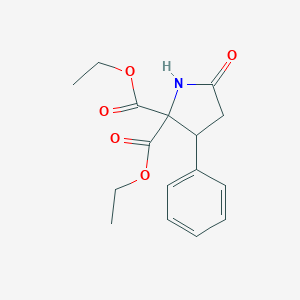
Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate, also known as DOPDC, is a chemical compound commonly used in scientific research. It belongs to the class of pyrrolidine dicarboxylates and has a molecular weight of 315.34 g/mol. DOPDC has gained significant attention due to its potential applications in various fields, including medicinal chemistry, biochemistry, and drug discovery.
作用机制
The mechanism of action of Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. For example, Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate has been shown to inhibit the activity of DPP-IV by binding to its active site and preventing the cleavage of incretin hormones. This results in increased insulin secretion and improved glucose tolerance.
生化和生理效应
Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit the growth of bacteria and fungi. In vivo studies have shown that Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate can improve glucose tolerance and reduce blood glucose levels in animal models of type 2 diabetes.
实验室实验的优点和局限性
Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate also has limitations, such as its low solubility in water and its potential toxicity at high concentrations. Researchers must take these factors into consideration when designing experiments involving Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate.
未来方向
There are several potential future directions for research involving Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate. One direction is the development of Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate-based drugs for the treatment of various diseases, including cancer, viral infections, and type 2 diabetes. Another direction is the investigation of the mechanism of action of Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate and its interactions with specific enzymes or proteins. Additionally, further studies are needed to determine the optimal dosage and administration of Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate for its potential therapeutic applications.
In conclusion, Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate is a promising chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and drug discovery. Its synthesis method is relatively simple, and it has been shown to exhibit various biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate involves the reaction of diethyl malonate and phenylacetonitrile with ethyl chloroformate in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition, resulting in the formation of Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate. The purity of the synthesized compound can be improved through recrystallization or column chromatography.
科学研究应用
Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate has also been investigated as a potential inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism and is a target for the treatment of type 2 diabetes.
属性
CAS 编号 |
13992-75-1 |
|---|---|
产品名称 |
Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate |
分子式 |
C16H19NO5 |
分子量 |
305.32 g/mol |
IUPAC 名称 |
diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate |
InChI |
InChI=1S/C16H19NO5/c1-3-21-14(19)16(15(20)22-4-2)12(10-13(18)17-16)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,17,18) |
InChI 键 |
RQXLSXSKRKTNTK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C(CC(=O)N1)C2=CC=CC=C2)C(=O)OCC |
规范 SMILES |
CCOC(=O)C1(C(CC(=O)N1)C2=CC=CC=C2)C(=O)OCC |
其他 CAS 编号 |
13992-75-1 1414-01-3 |
同义词 |
4-phenyl-5,5-dicarbethoxy-2-pyrrolidinone PDCP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B76327.png)

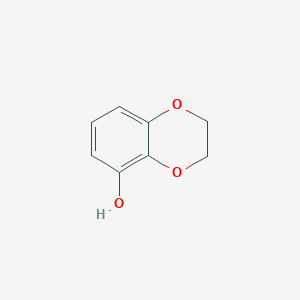

![Methyl-[(2E,4E)-5-(N-methylanilino)penta-2,4-dienylidene]-phenylazanium;hydrochloride](/img/structure/B76335.png)
